molecular formula C25H21NO5 B2398988 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid CAS No. 861212-95-5

2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid

Cat. No. B2398988
CAS RN: 861212-95-5
M. Wt: 415.445
InChI Key: QEFSFDLLHLAHIG-UHFFFAOYSA-N
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Description

The compound “2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid” is a complex organic molecule . It contains a benzoxazin ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzoxazin ring and a benzoic acid group as mentioned earlier . The benzoxazin ring includes a nitrogen and an oxygen atom, and the benzoic acid group includes a carboxylic acid functional group .

Scientific Research Applications

Structural Analysis and Derivative Synthesis

The compound 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid, and its structural analogs, have been a subject of study primarily for their structural characteristics and derivative synthesis. Research has highlighted various synthetic pathways and structural configurations of similar compounds.

  • Synthesis and Structural Configuration : Compounds with similar structural frameworks have been synthesized and their structural configurations have been determined. For instance, a study reported the synthesis of a pentacyclic condensation product from a similar compound, where the structure was established by X-ray analysis (Ilaš et al., 2008).
  • Antibacterial Activity : Derivatives of the compound have been synthesized and screened for their antibacterial activity against various strains. The structure of the synthesized compounds was confirmed through spectroscopy, and the results demonstrated varying degrees of antibacterial efficacy (Kadian, Maste, & Bhat, 2012).
  • Ecofriendly Synthesis Methods : Ecofriendly synthesis methods for similar compounds have been explored. A study presented a microwave-catalyzed rapid, efficient, and ecofriendly synthesis of substituted pyrazol-5-ones, highlighting the enhanced reaction rate and improved yields under specific conditions (Dabholkar & Gavande, 2003).

Applications in Material Science

The related chemical structures have found applications in material science, particularly in the synthesis of polymers and understanding their curing reactions.

  • Polymer Synthesis and Curing Reactions : The curing reaction of 3-aryl substituted benzoxazine, a compound structurally related to the chemical , has been studied. This research provided insights into the possible reaction pathways during the curing process, contributing to the understanding of polymer synthesis (Hayakawa et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it, and its use should be in compliance with relevant regulations .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various fields of study, including organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-7-8-16(2)18(11-15)13-26-21-12-17(9-10-22(21)31-14-23(26)27)24(28)19-5-3-4-6-20(19)25(29)30/h3-12H,13-14H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSFDLLHLAHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)COC3=C2C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid

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